molecular formula C7H5NO2 B1296045 furo[3,2-c]pyridin-4(5H)-one CAS No. 26956-43-4

furo[3,2-c]pyridin-4(5H)-one

Cat. No. B1296045
CAS RN: 26956-43-4
M. Wt: 135.12 g/mol
InChI Key: FYNCIYHECMWXPK-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that is part of a broader class of organic compounds known as furopyridines. These compounds are characterized by a fused furan and pyridine ring system, which can exhibit a variety of interesting chemical properties and reactivities. They are of significant interest in the field of medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of furo[3,2-c]pyridin-4(5H)-one and related compounds has been explored through various synthetic strategies. One approach involves the synthesis of furo[3,2-c]pyridin-3-ols from 4-hydroxypyridinecarboxylates, followed by hydrolysis and decarboxylation to yield furo[3,2-c]pyridin-3(2H)-one. This compound can then undergo condensation with aldehydes to form unsaturated ketones, which can be hydrogenated to produce furo[3,2-c]pyridin-3(2H)-ones with alkyl substituents at C-2 . Another method for synthesizing furopyridines involves a one-pot Sonogashira coupling/heteroannulation sequence, which allows for the creation of various 2-substituted furo[3,2-b]pyridines .

Molecular Structure Analysis

The molecular structure of furo[3,2-c]pyridin-4(5H)-one consists of a pyridine ring fused with a furan ring at the 3 and 2 positions, respectively. This bicyclic system forms a planar structure that can participate in various chemical reactions due to the presence of reactive sites on both rings .

Chemical Reactions Analysis

The chemical reactivity of furopyridines has been extensively studied. For instance, furo[3,2-b]pyridines have been shown to undergo regioselective lithiation, leading to the synthesis of polyheterocycles . The reactivity of the pyridine moiety in furo[2,3-b]pyridines has been explored through C-H amination and borylation reactions, although some reactions like C-H fluorination and radical C-H arylation were less efficient . Additionally, the furan moiety in these compounds can participate in ring-opening reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[3,2-c]pyridin-4(5H)-one and related furopyridines are influenced by their molecular structure. The fused ring system can impact the compound's stability, solubility, and reactivity. For example, the furopyridine core has been found to be stable under basic conditions, but it can undergo ring-opening reactions with reagents like hydrazine . The presence of substituents on the furopyridine core can further modify these properties, enabling the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry .

Scientific Research Applications

Application in Photodynamic Therapy

  • Scientific Field : Biomedical Science
  • Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used to construct a photosensitizer named LIQ-TF, which is used for specific imaging and photodynamic ablation of Gram-positive bacteria .
  • Methods of Application : An Rh-catalyzed tandem reaction was performed to construct the photosensitizer. The photosensitizer showed near-infrared emission with high quantum yield, and high singlet oxygen (1O2) and hydroxyl radical (˙OH) generation efficiency .
  • Results or Outcomes : The photosensitizer could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .

Application in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used in the synthesis of 4-N-substituted 1H-furo[3,4]pyridin-3-ones .
  • Methods of Application : 2-Amino or 2-hydrazino derivatives of pyridine or pyridinopyrazole were obtained by amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine. Acid hydrolysis of these derivatives leads to heterocyclization with formation of 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine .
  • Results or Outcomes : The possibility to synthesize 4-arylamino-1H-furo[3,4-c]-pyridines from 4-chloro-6-methyl-1H-furo[3,4-c]-pyridine has been shown .

Application in Optoelectronic Devices

  • Scientific Field : Material Science
  • Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used to develop a novel iridium complex for high-performance optoelectronic devices .
  • Methods of Application : A novel furo[3,2-c]pyridine based Ir complex, namely (pfupy)2Ir(acac), has been developed by replacing sulfur with oxygen in the C^N ligand .
  • Results or Outcomes : Compared with the thiophene-containing (pthpy)2Ir(acac), the LUMO level is elevated while the HOMO level remains almost unchanged for the resultant furan-containing (pfupy)2Ir(acac) .

Application in AIE Photosensitizer

  • Scientific Field : Biomedical Science
  • Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used to construct an AIE-active photosensitizer, named LIQ-TF .
  • Methods of Application : An Rh-catalyzed tandem reaction was performed to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer .
  • Results or Outcomes : LIQ-TF showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency. It could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo .

Application in Organic Light-Emitting Diodes

  • Scientific Field : Material Science
  • Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used to develop a novel iridium complex for high-performance organic light-emitting diodes .
  • Methods of Application : A novel furo[3,2-c]pyridine based Ir complex, namely (pfupy)2Ir(acac), has been developed by replacing sulfur with oxygen in the C^N ligand .
  • Results or Outcomes : The LUMO level is elevated while the HOMO level remains almost unchanged for the resultant furan-containing (pfupy)2Ir(acac). The corresponding device based on (pfupy)2Ir(acac) realizes a record-high external quantum efficiency (EQE) of 30.5% .

Application in Synthesis of Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones .
  • Methods of Application : Methyl 2-[(cyanophenoxy)methyl]-3-furoates obtained from methyl 2-(chloromethyl)-3-furoate and salicylonitriles undergo tandem cyclization in the presence of excess t-BuOK in N,N-dimethylformamide (DMF) solution at 65°C .
  • Results or Outcomes : The process leads to the formation of substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system .

Application in AIE Photosensitizer

  • Scientific Field : Biomedical Science
  • Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used to construct an AIE-active photosensitizer, named LIQ-TF .
  • Methods of Application : An Rh-catalyzed tandem reaction was performed to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer .
  • Results or Outcomes : LIQ-TF showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency. It could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo .

Application in Synthesis of Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones .
  • Methods of Application : Methyl 2-[(cyanophenoxy)methyl]-3-furoates obtained from methyl 2-(chloromethyl)-3-furoate and salicylonitriles undergo tandem cyclization in the presence of excess t-BuOK in N,N-dimethylformamide (DMF) solution at 65°C .
  • Results or Outcomes : The process leads to the formation of substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system .

Application in Synthesis of Benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used in the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones .
  • Methods of Application : Methyl 2-(bromomethyl)thiophene-3-carboxylates reacted with substituted 2-hydroxybenzonitriles to give methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates which underwent tandem cyclization to benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones .
  • Results or Outcomes : The process leads to the formation of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones .

Safety And Hazards

The safety profile of furo[3,2-c]pyridin-4(5H)-one derivatives has been highlighted in a study . The representative compound 8l displayed potent antiproliferative activity against multiple tumor cell lines, especially MV4-11 (IC 50 = 0.55 nM), while showing weak cytotoxicity against the normal lung fibroblast cell line .

Future Directions

The future directions for the research on furo[3,2-c]pyridin-4(5H)-one are promising . The compound may serve as a new and valuable lead compound for the development of potential therapeutics against acute myeloid leukemia (AML) .

properties

IUPAC Name

5H-furo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNCIYHECMWXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302300
Record name furo[3,2-c]pyridin-4(5H)-one
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

furo[3,2-c]pyridin-4(5H)-one

CAS RN

26956-43-4
Record name 26956-43-4
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Record name furo[3,2-c]pyridin-4(5H)-one
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Record name 4H,5H-furo[3,2-c]pyridin-4-one
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Synthesis routes and methods I

Procedure details

For example, in making a compound of formula I in which Y is oxygen, Scheme A can be followed. Briefly, 2-furfural (1) is converted under heating into 3-furan-2-yl-acrylic acid (2) using malonic acid and a suitable base such as piperidine. 3-(Furan-2-yl)-acrylic acid (2) is converted into 3-(furan-2-yl)-acryloyl azide (3) using DPPA and a suitable base such as triethylamine. The azide (3) was cyclized to afford 5H-furo[3,2-c]pyridin-4-one (4) upon heating and a catalytic amount of iodine. 5H-furo[3,2-c]pyridin-4-one is chlorinated on the 4th position with POCl3 to afford 4-chloro-furo[3,2-c]pyridine (5). 4-Chloro-furo[3,2-c]pyridine is treated with bromine, and subsequently with DBU to afford compound (6). The chlorine atom of compound (6) is replaced with an amino group by the action of aqueous ammonia to afford compound (7). Compound (7) is subsequently subjected to Pd(PPh3)4, sodium carbonate, R—B(OH)2 or a compound of formula R—B(OR′)2, in which the radical —B(OR′)2 can be represented as
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Synthesis routes and methods II

Procedure details

3-(Furan-2-yl)-acryloyl azide (12.6 g) was dissolved in 100 ml of toluene and the resultant solution was heated up to 120° C. and stirred for 30 min. After evaporation of solvent, o-dichlorobenzene (100 ml) and a few flakes of iodine were added and resultant reaction mixture was heated up to 170° C. and stirred for 2 hours. The mixture was cooled down to ambient temperature and to this was added Et2O (100 ml). The undissolved matter was filtered off and the filtrate was poured into a mixture of Et2O (100 ml), 1N NaOH (100 ml) and water (100 ml). The corresponding aqueous layer was collected, which was acidified by 2N HCl and extracted with ethyl acetate. The organic layer was separated and dried over Na2SO4, filtered and concentrated in vacuo. The residue was precipitated from Et2O, which was collected and dried under the reduced pressure to give 5H-furo[3,2-c]pyridin-4-one (6.7 g) 1H NMR (400 MHz, DMSO-d6) ppm 11.44 (brs, 1H), 7.87 (d, J=2.3 Hz, 1H), 7.29 (d, J=7.1 Hz, 1H), 6.93 (dd, J=2.1, 0.9 Hz, 1H), 6.66 (dd, J=0.8, 7.1 Hz, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
furo[3,2-c]pyridin-4(5H)-one
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furo[3,2-c]pyridin-4(5H)-one
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Reactant of Route 4
furo[3,2-c]pyridin-4(5H)-one
Reactant of Route 5
furo[3,2-c]pyridin-4(5H)-one
Reactant of Route 6
furo[3,2-c]pyridin-4(5H)-one

Citations

For This Compound
40
Citations
J Tao, C Li, K Zhou, Y Huan, Y Yuan… - Journal of …, 2022 - Wiley Online Library
In this study, we prepared a series of 5‐alkyl‐2,6‐dimethyl‐3‐arylfuro[3,2‐c]pyridin‐4(5H)‐one derivatives via the reaction of 1‐substitued 4‐hydroxy‐6‐methylpyridin‐2(1H)‐ones with …
Number of citations: 3 onlinelibrary.wiley.com
S Shiotani, Y Tsukamoto - Journal of heterocyclic chemistry, 1995 - Wiley Online Library
The photocycloaddition of furo[3,2‐c]pyridin‐4(5H)‐one (1) and its N‐methyl derivative (1‐Me) to acrylonitrile has been studied. The structures of the photoadducts isolated by column …
Number of citations: 2 onlinelibrary.wiley.com
EА Kvetkin, DV Osipov, PE Krasnikov… - Chemistry of …, 2020 - Springer
The three-component condensation of pyridinium acylmethylides generated in situ with aromatic aldehydes and 4-hydroxy-6-methylpyridones gave a series of 2-acyl-3-aryl-3,5-…
Number of citations: 3 link.springer.com
J Li, C Zhang, H Xu, C Wang, R Dong… - Journal of Medicinal …, 2022 - ACS Publications
Pan-bromodomain and extra terminal (Pan-BET) inhibitors show profound efficacy but exhibit pharmacology-driven toxicities in clinical trials. The development of domain-selective BET …
Number of citations: 7 pubs.acs.org
M Hrašna, E Ürgeová… - Nova Biotechnological et …, 2012 - nbc-journal.fpv.ucm.sk
Some [3, 2-c] pyridine derivatives were synthesized. 3-(Furan-2-yl) propenoic acid (1a) was prepared from furan-2-carbaldehyde under the Perkin’s conditions. Obtained acid was …
Number of citations: 1 nbc-journal.fpv.ucm.sk
P Huang, N Zhang, R Zhang, D Dong - Organic letters, 2012 - ACS Publications
A domino reaction of readily available 1-carbamoyl-1-dimethylaminoalkenoylcyclopropanes in the presence of triflic anhydride (Tf 2 O) in N,N-dimethylformamide (DMF) is described, …
Number of citations: 42 pubs.acs.org
S Shiotani, K Taniguchi - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
Chlorination of the N‐oxides of furo[2,3‐b]‐ 1a, ‐[2,3‐c]‐ 1b and ‐[3,2‐c]pyridine 1c with phosphorus oxychloride afforded compounds substituted normally at the α‐ or λ‐position to the …
Number of citations: 15 onlinelibrary.wiley.com
K Asahi, H Nishino - Tetrahedron, 2005 - Elsevier
The manganese(III)-catalyzed aerobic oxidation of 2,4-piperidinediones was performed in the presence of alkenes at room temperature, producing 1-hydroxy-8-aza-2,3-dioxabicyclo[4.4.…
Number of citations: 41 www.sciencedirect.com
M Búdová, K Fojtíková, J Miklovič, V Mrázová… - Chemical Papers, 2006 - Springer
Substituted furopropenoic acids were prepared from appropriate aldehyde under the Doebner’s conditions. Obtained acids were converted to the corresponding azides, which were …
Number of citations: 6 link.springer.com
S Llona-Minguez, M Häggblad, U Martens… - Bioorganic & Medicinal …, 2017 - Elsevier
Two screening campaigns using commercial (Chembridge DiverSET) and proprietary (Chemical Biology Consortium Sweden, CBCS) compound libraries, revealed a number of …
Number of citations: 5 www.sciencedirect.com

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